

Technical Support Center: Enhancing Barrier Properties of Reckitt's Sustainable Packaging

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Compound of Interest

Compound Name:	Reckitt
CAS No.:	53056-01-2
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This technical support center is designed for researchers, scientists, and drug development professionals at **Reckitt** who are working to enhance the barrier properties of sustainable packaging materials. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the testing and enhancement of barrier properties in sustainable packaging materials.

Problem	Potential Causes	Recommended Solutions
High Oxygen Transmission Rate (OTR) in Bioplastic Films (e.g., PLA, PHA)	<ul style="list-style-type: none"> - Inherent properties of the biopolymer. - Presence of pinholes or defects in the film. - Plasticizer migration affecting polymer chain packing. - High ambient humidity affecting hydrophilic polymers. 	<ul style="list-style-type: none"> - Material Enhancement: Incorporate nanoparticles (e.g., nanoclays, nanocellulose) to create a more tortuous path for oxygen molecules.[1][2] - Process Optimization: Optimize film extrusion or casting parameters to minimize defects. - Formulation Adjustment: Evaluate different types or concentrations of plasticizers. - Multi-layering: Coextrude or laminate with a high oxygen barrier material like EVOH.[3][4] - Coating: Apply a barrier coating to the film surface.[5]
High Water Vapor Transmission Rate (WVTR) in Sustainable Packaging	<ul style="list-style-type: none"> - Hydrophilic nature of many biopolymers (e.g., starch-based).[6] - Porosity of paper-based or recycled content packaging. - Ineffective or damaged barrier coating. 	<ul style="list-style-type: none"> - Material Selection: Utilize hydrophobic biopolymers or blends. - Surface Treatment: Apply a hydrophobic coating or surface treatment. - Additives: Incorporate waxes or other hydrophobic additives into the material formulation. - Lamination: Laminate with a material possessing a high moisture barrier, such as metallized films or certain polyolefins.[7]
Inconsistent OTR/WVTR Test Results	<ul style="list-style-type: none"> - Improper sample preparation or handling. - Leaks in the test cell or around the sample seal. - Fluctuations in temperature 	<ul style="list-style-type: none"> - Sample Preparation: Ensure samples are cut to the correct size and are free of wrinkles or defects. Handle samples with

and relative humidity during testing.[8] - Insufficient conditioning of the sample.

gloves to avoid contamination.
 - Seal Integrity: Carefully check for leaks around the sample seal using a leak detector or by observing pressure changes. - Environmental Control: Use a testing instrument with precise temperature and humidity control.[8] Ensure the laboratory environment is stable. - Conditioning: Allow samples to equilibrate to the test conditions for the recommended amount of time before starting the measurement.

Reduced Barrier Performance with Recycled Content

- Presence of contaminants in the recycled material. - Degradation of polymer chains during the recycling process. - Poor compatibility between virgin and recycled materials.

- Recyclate Quality: Use high-quality, well-sorted recycled materials. - Functional Barrier: Incorporate a functional barrier layer of virgin material to separate the recycled content from the product.[9][10] - Compatibilizers: Use compatibilizers to improve the blend of virgin and recycled polymers. - Multi-layering: Design a multi-layer structure where the recycled material is in a non-critical layer for barrier performance.[6]

Poor Adhesion of Barrier Coatings

- Surface energy mismatch between the substrate and the coating. - Presence of surface contaminants (e.g., oils, dust).

- Surface Treatment: Employ corona, plasma, or flame treatment to increase the surface energy of the substrate. - Cleaning: Ensure

- Improper curing or drying of the coating.

the substrate surface is clean and free of any contaminants before coating. - Curing
Optimization: Optimize the curing temperature and time as per the coating manufacturer's recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the key differences in barrier properties between common bioplastics like PLA, PHA, and conventional plastics like PET?

A1: Generally, bioplastics such as PLA and PHA exhibit lower oxygen barrier properties compared to PET. However, their water vapor barrier properties can be comparable or even better in some cases. The specific barrier performance is highly dependent on the grade of the material, its formulation, and processing conditions.

Q2: How does the incorporation of recycled content affect the overall barrier performance of packaging?

A2: The inclusion of recycled content can potentially compromise barrier performance due to the presence of impurities and the shorter polymer chains resulting from recycling processes. However, this can be mitigated by using high-quality recycled materials and incorporating functional barrier layers of virgin polymer in a multi-layer structure.^[9]^[10]

Q3: What is a "functional barrier" and how is it relevant to sustainable packaging?

A3: A functional barrier is a layer within a multi-layer packaging material that prevents the migration of substances from one layer to another, or from the packaging into the product.^[10] In sustainable packaging, a functional barrier of virgin material can be used to encapsulate a layer of recycled content, ensuring that any potential contaminants in the recycled material do not migrate into the product, thus maintaining food safety and product integrity.^[9]

Q4: What are the most promising strategies for enhancing the barrier properties of paper-based packaging?

A4: For paper-based packaging, applying barrier coatings is the most common and effective strategy. These coatings can be polymer-based, wax-based, or utilize novel materials like nanocellulose to fill the porous structure of the paper and provide a barrier against moisture and gases. Lamination with a thin film of bioplastic or a metallized layer is another effective approach.

Q5: Can nanotechnology be a viable solution for improving the barrier properties of **Reckitt's** packaging on a commercial scale?

A5: Yes, nanotechnology offers a promising and commercially viable solution. Incorporating nanoparticles like nanoclays into bioplastics can significantly improve their barrier properties by creating a "tortuous path" that hinders the diffusion of gas and water molecules.^{[1][2]} This can be achieved using existing compounding and extrusion technologies, making it a scalable solution.

Quantitative Data on Barrier Properties

The following tables provide a summary of Oxygen Transmission Rate (OTR) and Water Vapor Transmission Rate (WVTR) for various sustainable packaging materials.

Table 1: Barrier Properties of Common Bioplastics

Material	OTR (cc/m ² /day) @ 23°C, 0% RH	WVTR (g/m ² /day) @ 38°C, 90% RH
PLA (Polylactic Acid)	150 - 400	15 - 30
PHA (Polyhydroxyalkanoates)	20 - 60	10 - 25
Starch-based Bioplastics	200 - 600	50 - 200
PHBV (Poly(3-hydroxybutyrate-co-3-hydroxyvalerate))	5 - 20	5 - 15

Note: Values are approximate and can vary significantly based on the specific grade, formulation, and processing of the material.

Table 2: Comparison of Barrier Properties with Conventional Plastics

Material	OTR (cc/m ² /day) @ 23°C, 0% RH	WVTR (g/m ² /day) @ 38°C, 90% RH
PET (Polyethylene Terephthalate)	20 - 50	20 - 40
HDPE (High-Density Polyethylene)	150 - 200	5 - 10
EVOH (Ethylene Vinyl Alcohol)	<1	10 - 50 (at high humidity)

Note: Values are for reference and depend on material thickness and specific grade.

Table 3: Impact of Nanocomposites on Barrier Properties of PLA

Filler Material (wt%)	OTR Reduction (%)	WVTR Reduction (%)
Nanoclay (3-5%)	40 - 60%	20 - 40%
Nanocellulose (1-3%)	30 - 50%	15 - 30%

Source: Compiled from various research articles on nanocomposites in bioplastics.

Experimental Protocols

Oxygen Transmission Rate (OTR) Testing

Standard Method: ASTM D3985 - Standard Test Method for Oxygen Gas Transmission Rate Through Plastic Film and Sheeting Using a Coulometric Sensor.[\[11\]](#)[\[12\]](#)

Methodology:

- **Sample Preparation:** Cut a flat, wrinkle-free sample of the packaging material of the specified dimensions for the test cell.
- **Instrument Setup:**

- Ensure the coulometric sensor is calibrated and stabilized.
- Set the desired test temperature and relative humidity. Common conditions are 23°C and 0% RH.[\[13\]](#)
- Sample Mounting:
 - Mount the sample in the diffusion cell, ensuring a hermetic seal between the two chambers.
 - Purge the system with a nitrogen carrier gas to remove any residual oxygen.
- Test Execution:
 - Introduce 100% oxygen into the outer chamber of the diffusion cell.
 - The nitrogen carrier gas flows through the inner chamber and transports any permeated oxygen to the coulometric sensor.
 - The sensor measures the amount of oxygen passing through the sample over time.
- Data Analysis: The instrument software calculates the steady-state OTR in units of cc/m²/day.

Water Vapor Transmission Rate (WVTR) Testing

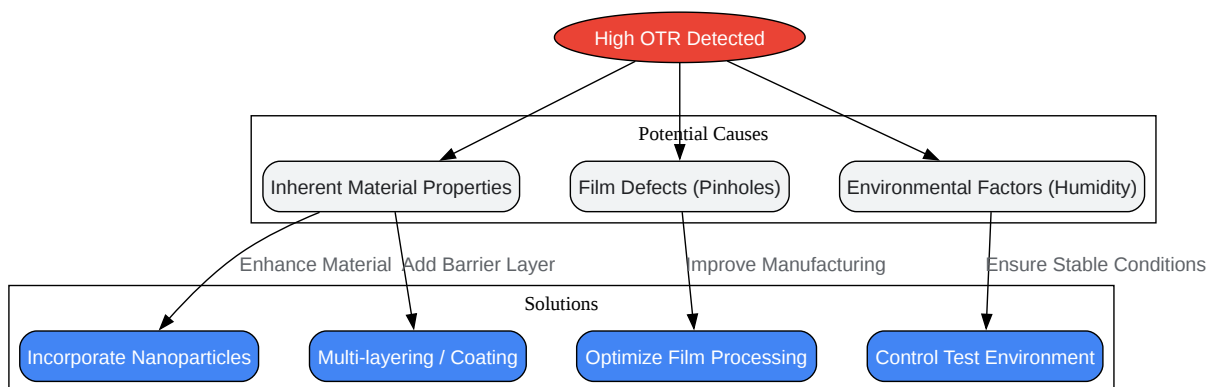
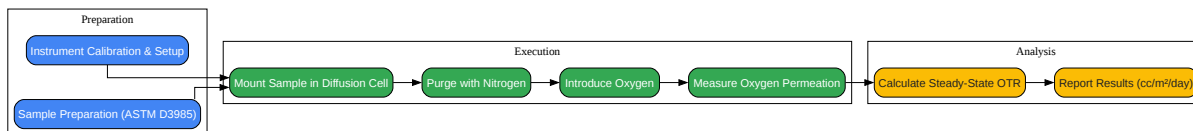
Standard Method: ASTM F1249 - Standard Test Method for Water Vapor Transmission Rate Through Plastic Film and Sheeting Using a Modulated Infrared Sensor.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Methodology:

- Sample Preparation: Prepare a flat, defect-free sample of the packaging material.
- Instrument Setup:
 - Calibrate the modulated infrared sensor.
 - Set the specified test temperature and relative humidity. A common condition is 38°C and 90% RH.[\[17\]](#)

- Sample Mounting:
 - Clamp the sample between a chamber with a controlled high relative humidity and a dry chamber with a known low water vapor concentration.
- Test Execution:
 - Water vapor that permeates through the sample is carried by a stream of dry nitrogen to the infrared sensor.
 - The sensor detects the amount of water vapor.
- Data Analysis: The WVTR is calculated by the instrument's software and is typically expressed in $\text{g/m}^2/\text{day}$.

Visualizations



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